1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea
Description
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a urea derivative featuring a cyclohexyl group attached to the urea nitrogen and a propan-2-yl backbone substituted with 4-phenylpiperazine and thiophen-2-yl moieties. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., urea-thiazole-piperazine derivatives in and pyrimidine-based ureas in ) imply shared synthetic strategies, such as Curtius rearrangement or condensation reactions .
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGQXPTZNDYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic compound that belongs to the class of urea derivatives, characterized by a complex structure featuring a cyclohexyl group, a piperazine moiety, and a thiophene ring. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and unique structural properties.
Chemical Structure
The structural formula of this compound is as follows:
This structure allows for diverse interactions with biological targets, enhancing its pharmacological potential.
Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with various molecular targets. The piperazine ring is known for enhancing the binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and other neurological functions. Furthermore, the thiophene moiety may contribute to its activity by participating in π–π stacking interactions with aromatic amino acids in target proteins.
Biological Activity and Pharmacological Applications
Research indicates that this compound exhibits significant biological activity across several domains:
1. Antidepressant Activity
The presence of the piperazine structure is associated with antidepressant effects, as seen in similar compounds. Studies have shown that modifications in piperazine derivatives can lead to enhanced serotonergic activity, suggesting that this compound may exhibit similar properties.
2. Antitumor Effects
In vitro studies have demonstrated that derivatives of urea compounds can inhibit cancer cell proliferation. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential anticancer properties . The specific mechanisms may involve apoptosis induction and cell cycle arrest, which are critical for effective cancer therapies.
3. Neuroprotective Properties
Given its interaction with neurotransmitter systems, this compound may also possess neuroprotective effects. Research into related piperazine derivatives has highlighted their potential in treating neurodegenerative diseases by modulating cholinergic signaling pathways.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
These findings suggest that modifications to the core structure can significantly impact biological activity, indicating a need for further exploration of this compound.
Future Directions
Further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas include:
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity will guide the design of more effective derivatives.
- In Vivo Studies : Conducting animal studies will provide insights into the therapeutic potential and safety profile of this compound.
- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be crucial for evaluating efficacy and safety in humans.
Scientific Research Applications
Central Nervous System Disorders
One of the primary areas of interest for 1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is its potential use in treating central nervous system disorders. Research indicates that compounds containing piperazine derivatives often exhibit anxiolytic and antidepressant effects. The piperazine ring in this compound may interact with serotonin receptors, which are crucial in mood regulation.
Case Study: Anxiolytic Effects
A study demonstrated that similar piperazine derivatives could significantly reduce anxiety-like behaviors in animal models. The mechanism was linked to modulation of serotonin and dopamine pathways, suggesting that this compound might also exhibit these properties through its structural similarity to known anxiolytics .
Antimicrobial Activity
Another promising application of this compound lies in its antimicrobial properties. Research has shown that urea derivatives can possess significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Urea Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Similar Urea Derivative | A. baumannii | 40 µg/mL |
This table summarizes the antimicrobial activity observed in studies involving similar compounds, indicating that this compound may have comparable efficacy against various bacterial strains .
Cancer Research
The compound's potential role in cancer treatment has also been investigated. Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation.
Chemical Reactions Analysis
Urea Formation
The urea group is typically synthesized via reaction of an amine with an isocyanate or carbamoyl chloride. For example:
-
Intermediate preparation : Cyclohexylamine reacts with 1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl isocyanate under anhydrous conditions (e.g., THF, DIPEA) to form the urea linkage .
-
Alternative route : Carbamoylation of the propan-2-ylamine intermediate using phosgene or trichloromethyl chloroformate, followed by coupling with cyclohexylamine .
Piperazine Functionalization
The 4-phenylpiperazine moiety is synthesized via nucleophilic substitution or condensation:
-
Alkylation : Reaction of 1-phenylpiperazine with α-bromoketones or α-chloropropan-2-yl derivatives in the presence of a base (e.g., K₂CO₃) .
-
Thiophene incorporation : Thiophen-2-yl groups are introduced via Suzuki coupling or Friedel-Crafts alkylation .
Urea Backbone
-
Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the urea group hydrolyzes to form cyclohexylamine and 1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylamine .
-
Stability : Resists thermal decomposition below 200°C, as observed in thermogravimetric analysis (TGA) of related ureas .
Piperazine Ring
-
Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives .
-
Salt formation : Forms stable hydrochlorides or sulfates with mineral acids, enhancing solubility .
Thiophene Ring
-
Electrophilic Substitution : Undergoes sulfonation or nitration at the 5-position of the thiophene ring under controlled conditions (e.g., H₂SO₄/SO₃ or HNO₃) .
-
Oxidation : Thiophene sulfur can oxidize to sulfoxide or sulfone using H₂O₂ or mCPBA .
Synthetic Optimization
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Urea coupling | THF, DIPEA, 25°C, 12 h | 78 | |
| Piperazine alkylation | K₂CO₃, DMF, 80°C, 6 h | 65 | |
| Thiophene functionalization | Pd(PPh₃)₄, Na₂CO₃, 100°C, 24 h | 52 |
Stability Studies
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Piperazine and Heterocyclic Moieties
Key Analogs : Compounds 11a–11o () are urea derivatives with a central thiazole ring linked to a piperazine-hydrazinyl moiety and substituted phenyl groups.
- Structural Differences :
- The target compound replaces the thiazole ring in 11a–11o with a thiophen-2-yl group and lacks the hydrazinyl-oxoethyl side chain.
- The cyclohexyl group in the target compound contrasts with the substituted aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl) in 11a–11o.
- Molecular Weight :
- Synthetic Yields :
Urea-Thiophene Hybrids
Key Analogs : Pyrimidin-2-ol/thiol derivatives (4a–d, 5a–d) in incorporate thiophen-2-yl and benzofuran groups via condensation with urea/thiourea.
- Structural Differences :
- The target compound’s propan-2-yl backbone and piperazine group contrast with the pyrimidine core in 4a–d and 5a–d.
- Synthetic Routes :
Triazine-Based Ureas
Key Analog : The triazine-urea derivative in features a triazole and substituted urea/thiourea.
- Structural Differences :
- The triazine core and methoxyphenyl group diverge from the target compound’s piperazine-thiophene system.
- Biological Implications :
Thiourea Derivatives
Key Analog: 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea () shares the cyclohexyl group but replaces urea with thiourea and incorporates pyridine.
Implications of Structural Variations
- Lipophilicity : The cyclohexyl group in the target compound may enhance membrane permeability compared to aryl-substituted analogs .
- Electronic Effects : Thiophene’s π-excessive nature could modulate electron density differently than thiazole or pyrimidine, influencing binding to aromatic receptors .
Q & A
Q. What are the recommended synthetic routes for preparing this urea derivative, and how can reaction conditions be optimized for purity?
The synthesis typically involves multi-step coupling of the cyclohexylurea moiety with a substituted propan-2-yl intermediate bearing 4-phenylpiperazine and thiophene groups. A three-component reaction protocol (similar to triazine derivatives ) can be adapted, using temperature-controlled coupling (e.g., 0–60°C in THF or DMF) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Monitor intermediates using LC-MS and confirm regioselectivity via -NMR .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
Key techniques include:
- - and -NMR : Assign peaks for the urea NH (δ ~5.5–6.0 ppm), cyclohexyl protons (δ ~1.0–2.0 ppm), and thiophene aromatic protons (δ ~6.5–7.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., propan-2-yl configuration) using SHELX-based refinement .
- HRMS : Confirm molecular weight (e.g., calculated exact mass ~495.6 g/mol).
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, measuring saturation concentration via UV-Vis .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition products using HPLC-PDA .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent concentration). Standardize protocols:
Q. What strategies optimize enantiomeric purity during synthesis, given the propan-2-yl chiral center?
- Chiral chromatography : Use amylose- or cellulose-based columns for preparative separation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enhance enantiomeric excess (ee >98%) .
- Dynamic kinetic resolution : Leverage temperature-dependent equilibration to favor the desired enantiomer .
Q. How to design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : Perform pull-down assays with a biotinylated derivative to identify binding partners .
- Molecular dynamics simulations : Model interactions with targets like GPCRs or kinases (e.g., 4-phenylpiperazine’s affinity for dopamine receptors ).
- Metabolomics : Track downstream metabolic changes via LC-MS in treated vs. control cells .
Q. What analytical methods detect and quantify trace impurities in bulk samples?
Q. How to address challenges in crystallizing this compound for structural studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
